N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea
Description
N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea is a urea derivative featuring a piperazine linker substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and two trifluoromethyl (CF₃) substituents on its phenyl rings. The compound, identified by CAS No. 478262-19-0, is synthesized with high purity (≥97%) and is structurally characterized by its dual trifluoromethyl groups and aromatic heterocyclic components .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2F6N5O/c25-16-2-4-17(5-3-16)34-22(38)35-19-12-14(23(27,28)29)1-6-20(19)36-7-9-37(10-8-36)21-18(26)11-15(13-33-21)24(30,31)32/h1-6,11-13H,7-10H2,(H2,34,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBJYGEMMJDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2F6N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N'-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including chlorophenyl and trifluoromethyl moieties, which are known to enhance biological activity. Its molecular formula is C22H19ClF6N4O, and it has a molecular weight of 466.85 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial therapy.
Anticancer Activity
One of the most significant areas of research is the compound's anticancer properties. Studies have demonstrated that it inhibits cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- In vitro Studies : In a study conducted on multicellular spheroids, the compound showed potent activity against breast cancer cell lines with IC50 values in the low micromolar range (approximately 1-5 µM) .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL depending on the bacterial strain tested.
- Fungal Activity : Preliminary tests indicate antifungal properties against strains such as Candida albicans and Aspergillus niger, with MIC values suggesting significant efficacy .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs include:
*Molecular formula of the target compound can be inferred as approximately C₂₄H₁₈Cl₂F₆N₅O based on structural components.
Structural and Functional Insights:
- Piperazine Linkage: The target compound and analogs (e.g., ) share a piperazine core, which enhances solubility and bioavailability. However, the target’s pyridinyl-piperazino group may confer unique steric or electronic properties .
- Urea Motif: Present in all compounds, the urea group facilitates hydrogen bonding, critical for target binding in pesticides (e.g., teflubenzuron ) or kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
